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molecular formula C13H21N3O3 B8707228 Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B8707228
M. Wt: 267.32 g/mol
InChI Key: SQTXMPJOTZKIOB-UHFFFAOYSA-N
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Patent
US08853219B2

Procedure details

tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 2a,b (0.81 g, 0.0030 mol) was dissolved in 5 mL dichloromethane. Hydrochloric acid in ethanol (2.5 M) (2.43 mL, 0.0060 mol) was added and the mixture was heated to 40° C. for 3 hours. 20 mL of MTBE was added and the product precipitated from solution. The solids were filtered and washed with 3×5 mL MTBE and dried under vacuum overnight to obtain 574 mg of a white solid in 94% yield. MS (ESI) m/z 168 [M+1]+. 1H NMR (DMSO-d6) δ 1.74-1.82 (m, 3H), 2.11-2.14 (d, 1H), 2.31 (s, 3H), 2.87 (t, 1H), 3.10-3.30 (m, 2H), 3.49-3.56 (m, 3H).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)[O:4][N:3]=1.Cl.C(O)C.CC(OC)(C)C>ClCCl>[CH3:1][C:2]1[N:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][NH:9][CH2:8]2)[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
CC1=NOC(=N1)C1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.43 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product precipitated from solution
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with 3×5 mL MTBE
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=N1)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 574 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 114.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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